N-Phenyl-1H-indole-2-carboxamide
Description
Significance of the Indole-2-carboxamide Scaffold in Contemporary Chemical Biology
The indole-2-carboxamide scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. mdpi.comresearchgate.net This versatility has made it a focal point in the search for new treatments for a variety of diseases. The inherent properties of the indole (B1671886) nucleus, combined with the hydrogen bonding capabilities of the carboxamide group, allow for a wide range of interactions with biological macromolecules.
The significance of this scaffold is underscored by its presence in compounds targeting a multitude of biological pathways. Researchers have successfully developed indole-2-carboxamide derivatives as:
Anticancer agents: These compounds have shown potent antiproliferative activity against various cancer cell lines. rsc.orgnih.gov Some derivatives act as dual inhibitors of key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). rsc.orgnih.gov
Antitubercular agents: The scaffold is a key component of potent inhibitors of Mycobacterium tuberculosis, with some compounds targeting the essential MmpL3 transporter. nih.govrsc.org
Cannabinoid receptor modulators: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, a critical target in the central nervous system. nih.govnih.gov
Antiviral agents: Certain derivatives have been investigated for their potential to inhibit viruses such as the Hepatitis C virus (HCV) by targeting viral enzymes like the NS5B polymerase. arkat-usa.org
Enzyme inhibitors: The scaffold has been utilized to design inhibitors for various enzymes, including fructose-1,6-bisphosphatase, which is implicated in metabolic disorders. acs.org
The ability to readily modify the indole ring and the carboxamide substituent allows for the fine-tuning of a compound's pharmacological profile, making the indole-2-carboxamide scaffold a powerful tool in modern chemical biology for developing targeted therapies. rsc.org
Overview of N-Phenyl-1H-indole-2-carboxamide as a Core Research Compound
This compound, with the chemical formula C₁₅H₁₂N₂O, serves as a foundational molecule in the study of this class of compounds. smolecule.comnih.gov Its structure consists of an indole core with a phenylcarboxamide group attached at the 2-position. This relatively simple structure provides a template for the synthesis of more complex and potent derivatives.
The core physicochemical properties of this compound are presented in the table below:
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol nih.gov |
| XLogP3 | 3.6 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
This data is computationally generated. nih.gov
The phenyl group of this compound offers a key point for chemical modification. Researchers have explored substitutions on this phenyl ring to enhance biological activity and modulate physicochemical properties like solubility and metabolic stability. nih.govacs.org These studies have demonstrated that the nature and position of substituents on the phenyl ring can significantly influence the compound's interaction with its biological target.
Foundational Context of Indole-2-carboxamide Discovery in Academic Research
The discovery of the therapeutic potential of indole-2-carboxamides can be traced back to academic research focused on exploring the biological activities of indole derivatives. Early investigations into this scaffold were driven by the prevalence of the indole nucleus in naturally occurring bioactive compounds. researchgate.net
A significant breakthrough in the academic exploration of this scaffold was the discovery of its potent activity as a cannabinoid CB1 receptor antagonist. nih.gov This finding sparked a wave of research into the structure-activity relationships (SAR) of indole-2-carboxamides, leading to the identification of numerous derivatives with improved potency and selectivity. nih.gov
Furthermore, academic research has been instrumental in elucidating the mechanisms of action of these compounds. For instance, studies have revealed that indole-2-carboxamide-based anticancer agents can induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways. nih.gov Similarly, research into their antitubercular properties has identified specific molecular targets within the mycobacterium. nih.gov This foundational academic research has laid the groundwork for the ongoing development of indole-2-carboxamide-based compounds as potential therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17954-05-1 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-10,17H,(H,16,18) |
InChI Key |
ARBMSJKZZZWLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Synonyms |
N-Phenyl-1H-indole-2-carboxamide |
Origin of Product |
United States |
Synthetic Methodologies for N Phenyl 1h Indole 2 Carboxamide and Analogues
Established Synthetic Routes for Indole-2-carboxamide Core Construction
The formation of the indole-2-carboxamide core is foundational to the synthesis of N-Phenyl-1H-indole-2-carboxamide. Several classical and reliable methods have been established for this purpose.
Fischer Indole (B1671886) Cyclization Approaches for Substituted Indole-2-carboxylates
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgbyjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com For the synthesis of indole-2-carboxylate (B1230498) precursors, pyruvic acid or its esters are commonly employed as the carbonyl component. thermofisher.combyjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a pcbiochemres.compcbiochemres.com-sigmatropic rearrangement lead to a diimine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including HCl, H₂SO₄, polyphosphoric acid (PPA), and zinc chloride. wikipedia.orgtestbook.com
A one-pot procedure for synthesizing 2-ethoxycarbonyl indoles has been developed, involving the in situ formation of hydrazones from phenylhydrazine hydrochloride and ethyl pyruvate, followed by Fischer cyclization. tandfonline.com This method offers an efficient and straightforward route to these important precursors. tandfonline.com
Table 1: Examples of Fischer Indole Synthesis for Indole-2-carboxylate Precursors
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Reference |
| Phenylhydrazine | Pyruvic acid | Alcoholic HCl | Indole-2-carboxylic acid | thermofisher.com |
| 1-Methylphenylhydrazine | Pyruvic acid | Alcoholic HCl | 1-Methylindole-2-carboxylic acid | thermofisher.com |
| Phenylhydrazine hydrochloride | Ethyl pyruvate | Bismuth nitrate (B79036) / PPA | 2-Ethoxycarbonyl indole | tandfonline.com |
Hemetsberger–Knittel Indole Synthesis for Carboxylate Precursors
The Hemetsberger–Knittel synthesis offers an alternative route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. pcbiochemres.comwikipedia.org This reaction is known to produce good yields, often exceeding 70%. wikipedia.org However, its application can be limited by the stability and synthesis of the starting azido-propenoic esters. wikipedia.org
The proposed mechanism, although not fully elucidated, is thought to proceed through a nitrene intermediate. wikipedia.orgnih.gov The starting α-azidocinnamate esters are typically prepared via an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis in a solvent like xylene leads to the formation of the corresponding indole-2-carboxylate. researchgate.net
Recent advancements have explored the use of continuous flow conditions for the Hemetsberger–Knittel synthesis, which can lead to higher yields and shorter reaction times compared to traditional batch methods. nih.gov
Amide Coupling Reactions for Direct Formation of this compound
The final step in the synthesis of this compound is the formation of the amide bond between the indole-2-carboxylic acid core and aniline (B41778). This is typically achieved through standard amide coupling reactions. These reactions generally involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Commonly used coupling reagents include:
Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov
Phosphonium salts: For instance, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com
Uronium salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
The choice of coupling reagent and reaction conditions can be critical, especially when dealing with electron-deficient amines, where reactions can be sluggish. nih.gov A study found that using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt and DIPEA provided good to excellent yields for the amidation of various functionalized carboxylic acids and amines. nih.gov
A general synthetic pathway involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the acyl chloride, which then reacts with the desired amine in the presence of a base like triethylamine. researchgate.net
Advanced Synthetic Strategies for this compound Derivatives
To explore the structure-activity relationships and develop novel compounds with enhanced biological activities, the this compound scaffold can be further modified. This involves derivatization of the core structure or targeted substitutions on the indole ring.
Derivatization of 1H-Indole-2-carboxylic Acid for Scaffold Modification
Modification of the 1H-indole-2-carboxylic acid precursor allows for the introduction of various functional groups before the final amide coupling step. This strategy provides a versatile approach to a wide range of derivatives.
For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 3-position of the indole ring. nih.gov This aldehyde can then be further manipulated. Subsequent hydrolysis of the ester group provides the corresponding carboxylic acid, which can then be esterified or coupled with an amine. nih.gov Decarboxylation of the indole-2-carboxylic acid can also be performed to yield different scaffolds. nih.gov
The development of novel indole-2-carboxamide derivatives often involves a multi-step synthesis where the indole-2-carboxylic acid is first synthesized and then coupled with a variety of substituted amines to explore the impact of these substitutions on biological activity. nih.govnih.gov
Targeted Substitutions on the Indole Ring System
Introducing substituents directly onto the indole ring of this compound or its precursors is a key strategy for modulating its properties.
Table 2: Examples of Targeted Substitutions on the Indole Ring
| Position of Substitution | Type of Substitution | Synthetic Method | Resulting Derivative Class | Reference |
| C3 | Alkylation | Friedel-Crafts alkylation | 3-Alkyl-indole-2-carboxamides | nih.gov |
| C3 | Hydroxymethylation | Not specified | 3-(Hydroxymethyl)-indole-2-carboxamides | mdpi.com |
| C5 | Halogenation (e.g., Chloro) | Starting from substituted aniline | 5-Chloro-indole-2-carboxamides | mdpi.comnih.gov |
| N1 | Alkylation/Arylation | N-functionalization reactions | N-substituted-indole-2-carboxamides | scilit.comacs.org |
Substitutions at various positions of the indole ring have been shown to significantly influence the biological activity of indole-2-carboxamide derivatives. For example, substitutions at the 4- and 6-positions have been found to be optimal for antitubercular activity in some series. nih.gov N-substitution on the indole ring can also lead to significant differences in biological effects. scilit.com The synthesis of these substituted analogues often begins with appropriately substituted anilines in a Fischer indole synthesis or by direct functionalization of the pre-formed indole ring. nih.govnih.gov
Modifications and Substitutions on the N-Phenyl Moiety
Systematic modifications to the N-phenyl moiety of the indole-2-carboxamide scaffold have been a key strategy in optimizing the pharmacological properties of these compounds. The electronic and steric nature of substituents on this phenyl ring can significantly influence binding affinity and functional activity at biological targets.
Research into allosteric modulators of the cannabinoid CB1 receptor has demonstrated the importance of substitutions on this ring. For instance, the introduction of a dimethylamino group at the 4-position of the phenyl ring was found to be favorable for CB1 activity. nih.gov Further studies expanded on this by exploring a range of substituents. The synthesis of analogues with different groups on the phenyl ring was achieved using methods like the Hemetsberger–Knittel indole synthesis to create the core indole-2-carboxylate, which is then coupled with the appropriately substituted aniline. acs.org
A notable study identified that a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a high binding cooperativity. acs.org This highlights the impact of specific substitution patterns. In the context of developing inhibitors for Mycobacterium tuberculosis, substitutions on the N-phenyl ring of indole derivatives with groups like methoxyl, methyl, fluorine, N,N-dimethyl, and t-butyl led to compounds with significant activity. nih.gov Specifically, introducing hydrophobic groups such as phenyl, piperidyl, isopropyl, and tert-butyl at the para-position of the N-phenyl ring resulted in compounds with considerable anti-TB activity, with MIC values in the range of 0.0625–0.125 µg/mL. nih.gov
The following table summarizes key substitutions on the N-phenyl moiety and their reported effects:
| Parent Compound Structure | Substituent (R) | Synthetic Method Highlight | Observed Effect/Activity | Reference |
| 5-chloro-3-alkyl-1H-indole-2-carboxamide | 4-(dimethylamino) | Coupling of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid with 4-(3-aminopropyl)-N,N-dimethyl aniline. acs.org | Identified as a potent positive allosteric modulator of the CB1 receptor. acs.org | acs.org |
| N/A | 4-diethylamino | Standard amide coupling. | Enhanced modulation potency at the CB1 receptor. nih.gov | nih.gov |
| 2-methyl-N-phenylindole scaffold | Methoxy, Methyl, Fluorine, t-butyl | Multi-step synthesis involving a one-pot reaction to form the 5-hydroxy indole derivative. nih.gov | Compounds showed anti-TB activity with MIC values from 0.5 to 8 µg/mL. nih.gov | nih.gov |
| 2-methyl-N-phenylindole scaffold | Phenyl, Piperidyl, i-propyl, Br (para-position) | Similar multi-step synthesis. nih.gov | Potent anti-TB activity with MIC values of 0.0625–0.125 µg/mL. nih.gov | nih.gov |
Linker Elongation and Structural Reversal Strategies
The nature of the linker connecting the indole-2-carboxamide core and the N-phenyl group is critical for maintaining biological activity. Both the length and the orientation of this linker have been subject to investigation.
Studies on CB1 receptor allosteric modulators have shown that the linker length is highly constrained. While longer alkyl chains at the C3 position of the indole ring were tolerated, linkers other than an ethylene (B1197577) bridge between the amide nitrogen and the phenyl ring resulted in a complete loss of activity. nih.gov This underscores the importance of a specific spatial arrangement for effective receptor interaction. Further research efforts that included elongating the linker between the amide bond and the phenyl ring confirmed that an ethylene moiety was optimal. nih.govacs.org
The table below details various linker modification strategies and their outcomes:
| Modification Strategy | Specific Change | Resulting Compound Example | Effect on Activity | Reference |
| Linker Elongation | Ethylene to Propylene linker | N/A | Total loss of CB1 allosteric modulating activity. nih.gov | nih.gov |
| Linker Homologation | Addition of a methylene (B1212753) group | Compound 68 | Inactive against T. cruzi. nih.gov | nih.gov |
| Structural Reversal | Reversal of the amide bond | Compound 69 | Potency restored against T. cruzi, similar to the parent compound. nih.govacs.org | nih.govacs.org |
| Isosteric Replacement | Carboxamide to Sulfonamide | Compound 70 | Complete loss of potency against T. cruzi. nih.govacs.org | nih.govacs.org |
Introduction of Functional Groups for Mechanistic Probing (e.g., Photoactivatable Moieties)
To elucidate the binding interactions of this compound derivatives with their biological targets, researchers have incorporated functional groups that can act as molecular probes. A prominent example is the introduction of photoactivatable moieties for photoaffinity labeling studies. These groups, upon irradiation with light, form highly reactive species that can covalently bind to nearby amino acid residues within the binding pocket of a protein, allowing for its identification and mapping.
In the context of CB1 receptor allosteric modulators, several photoactivatable functionalities have been successfully incorporated into the indole-2-carboxamide scaffold. nih.gov These include benzophenone (B1666685), phenyl azide (B81097), and aliphatic azide groups. The key challenge is to introduce these moieties without significantly altering the compound's binding affinity and allosteric properties.
The synthesis of these probes involved modifying parent indole-2-carboxamide compounds. For example, benzophenone and phenyl azide groups were incorporated by using the phenyl ring of the parent compounds as part of the photophore structure. nih.gov This was deemed an acceptable strategy as the resulting compounds retained their ability to interact with the CB1 allosteric site. Aliphatic azides were introduced at the C3-position of the indole ring. nih.gov The resulting photoactivatable ligands, such as those containing benzophenone (compounds 26 and 27), phenyl azide (compound 28), and aliphatic azide (compound 36b), showed allosteric binding parameters comparable to their parent compounds and acted as negative allosteric modulators. nih.gov
These photoactivatable probes are invaluable tools for future studies aimed at mapping the three-dimensional structure of the allosteric binding site(s) on the CB1 receptor through photo-affinity labeling. nih.gov
The following table summarizes the introduction of photoactivatable groups into the indole-2-carboxamide scaffold:
| Photoactivatable Moiety | Position of Introduction | Example Compound | Key Finding | Reference |
| Benzophenone | N-Phenyl moiety | 26, 27 | Feasible incorporation; retained allosteric modulator properties. nih.gov | nih.gov |
| Phenyl Azide | N-Phenyl moiety | 28 | Viable allosteric modulator of the CB1 receptor. nih.gov | nih.gov |
| Aliphatic Azide | C3-position of indole | 36b | Retained allosteric binding parameters comparable to the parent compound. nih.gov | nih.gov |
Optimization of Reaction Conditions and Novel Synthetic Techniques
The efficient synthesis of this compound and its analogues relies on robust and optimized chemical reactions. The primary method for constructing the final amide bond is through the coupling of an indole-2-carboxylic acid with an appropriate aniline or amine. This step often employs various coupling agents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (hydroxybenzotriazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.orgnih.govchemicalbook.com
Beyond standard coupling, novel synthetic strategies have been developed to construct the indole-2-carboxamide framework. One such approach involves a multi-component reaction, specifically the Ugi four-component reaction. rug.nl This method allows for the rapid assembly of complex molecules from simple starting materials. In one example, substituted anilines, aldehydes/ketones, isocyanides, and indole-2-carboxylic acids were reacted in methanol (B129727) to produce Ugi adducts. rug.nl These intermediates were then subjected to a palladium-catalyzed C(sp2)−H functionalization to yield indolo[3,2-c]quinolinone products, which are structurally related to the indole-2-carboxamide scaffold. rug.nl
Optimization of reaction conditions has been crucial for improving yields and purity. For the palladium-catalyzed cyclization step, a screening of catalysts, solvents, and temperatures revealed that a combination of 10 mol % Pd(OAc)2, 3.0 equivalents of Cu(OAc)2, and 6.0 equivalents of PivOH in DMF at 140°C under a nitrogen atmosphere provided the optimal conditions. rug.nl
The synthesis of the requisite substituted indole-2-carboxylic acids has also been a focus of optimization. The Hemetsberger–Knittel indole synthesis provides a route to indole-2-carboxylates through the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and cyclization. acs.org This method is valuable for accessing a variety of substituted indole precursors.
Computational and Theoretical Studies on N Phenyl 1h Indole 2 Carboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in understanding the fundamental mechanisms of ligand-protein recognition.
Prediction of Binding Modes and Affinity Landscapes
For N-Phenyl-1H-indole-2-carboxamide and its derivatives, docking simulations consistently highlight a common binding motif. The indole (B1671886) core and the N-phenyl ring tend to occupy hydrophobic pockets within the receptor's binding site. The central carboxamide linkage plays a crucial role, acting as a key hydrogen bond donor and acceptor. nih.gov This dual functionality allows it to form strong, directional interactions that anchor the ligand in place.
Studies on related indole-2-carboxamide derivatives have shown that the presence of the carboxamide moiety is decisive for their inhibitory activity, as it is flexible and possesses both hydrophobic and polar characteristics. nih.gov The simulations generate a range of possible binding poses, each with an associated binding energy score. This creates an "affinity landscape" that helps researchers identify the most stable and likely binding conformations. For instance, in docking studies against various kinases, the N-phenyl group often orients towards the solvent-exposed region or slots into a specific hydrophobic sub-pocket, depending on the topology of the active site.
Identification of Critical Amino Acid Residues in Receptor Binding Pockets
A key outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand. For the this compound scaffold, these interactions typically include:
Hydrogen Bonds: The amide NH group commonly acts as a hydrogen bond donor to the backbone carbonyl oxygen of residues like glycine or leucine in a hinge region of a kinase, while the amide carbonyl oxygen can accept a hydrogen bond from a backbone NH of another residue.
Hydrophobic Interactions: The indole ring often engages in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. The phenyl ring substituent can also form van der Waals contacts with aliphatic residues like Alanine, Valine, and Leucine.
The following table details typical interactions observed in docking studies of indole-2-carboxamide derivatives with protein targets, which are predictive for this compound.
| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |
| Hydrogen Bond (Donor) | Amide N-H | Glycine, Leucine, Aspartate |
| Hydrogen Bond (Acceptor) | Amide C=O | Leucine, Threonine, Serine |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic (van der Waals) | Phenyl Ring | Alanine, Valine, Isoleucine, Methionine |
These identified residues are critical for the stability of the ligand-protein complex and serve as a roadmap for designing derivatives with improved affinity and selectivity.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility. An MD simulation can verify the stability of a binding pose predicted by docking. researchgate.net
For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. Researchers analyze the trajectory to assess several factors:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD for the ligand indicates that it remains securely in the binding pocket.
Hydrogen Bond Persistence: The stability of key hydrogen bonds identified in docking is tracked throughout the simulation. Persistent hydrogen bonds confirm their importance in anchoring the ligand.
Conformational Changes: MD can reveal subtle conformational changes in both the ligand and the protein upon binding. It can show how the flexible torsion angles of the carboxamide linker and the N-phenyl group adapt to the dynamic environment of the binding site.
These simulations are computationally intensive but provide invaluable information on the dynamic nature of the molecular recognition process, confirming the stability of docked conformations and revealing potential allosteric effects. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.govnih.gov
For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. semanticscholar.org These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A study performed on twenty-four indole-2-carboxamides to determine their CB1 receptor antagonist activity revealed key structural requirements. ijpar.com The analysis indicated that increasing the electrostatic potential charge at certain atoms could be favorable for activity, while it may be unfavorable at others. ijpar.com This suggests that the presence of electron-releasing groups at specific positions and electron-withdrawing groups at others could positively contribute to the biological activity. ijpar.com
A typical QSAR model can be represented by a linear or non-linear equation. The following table shows examples of descriptor classes often found to be significant in QSAR models for indole-based compounds.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Electrostatic Potential Charges | Modulates hydrogen bonding and polar interactions |
| Steric/Topological | Molecular Weight, Molar Refractivity, Shape Indices | Influences fit within the binding pocket |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects cell permeability and hydrophobic interactions |
| Thermodynamic | Heat of Formation, Solvation Energy | Relates to the stability and solubility of the compound |
These models serve as powerful predictive tools, enabling chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. japsonline.com
In Silico Predictions of Pharmacokinetic Properties to Guide Research Design
Before a compound can be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these pharmacokinetic parameters early in the drug discovery process, helping to identify and filter out compounds with poor drug-like properties. nih.govmdpi.com
For this compound, various ADME parameters can be computationally estimated. These predictions help guide the design of derivatives with improved bioavailability and metabolic stability. japsonline.com
| ADME Property | Predicted Outcome for Indole-2-Carboxamide Scaffold | Implication for Research Design |
| Absorption | Good predicted human intestinal absorption (HIA). | The core scaffold is likely well-absorbed orally. |
| Distribution | Moderate to high plasma protein binding. May or may not cross the Blood-Brain Barrier (BBB) depending on specific substitutions. | Modifications can be made to tune BBB penetration for CNS or peripheral targets. |
| Metabolism | Potential for metabolism by Cytochrome P450 (CYP) enzymes, particularly at the indole and phenyl rings. | Introduction of blocking groups (e.g., fluorine) at likely sites of metabolism can improve metabolic stability. |
| Excretion | Predicted to be cleared primarily through metabolism. | The rate of clearance will depend on metabolic stability. |
| Toxicity | Generally predicted to be non-carcinogenic and have low acute toxicity. japsonline.com | The scaffold is considered a safe starting point for drug design. |
These in silico ADME/Tox predictions are crucial for weeding out compounds that are likely to fail later in development due to poor pharmacokinetics, allowing researchers to focus on the most promising candidates. researchgate.net
Theoretical Characterization of Electronic Structure and Reactivity Profiles
Theoretical quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.netdntb.gov.ua These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. nih.gov
For this compound, DFT calculations can elucidate:
Molecular Geometry: Optimization of the molecular structure to find the most stable, lowest-energy conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and susceptibility to electronic excitation. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites, typically shown in red) and electron-poor regions (electrophilic sites, shown in blue). For this compound, the carbonyl oxygen of the amide would be an electron-rich site, while the amide and indole N-H protons would be electron-poor.
A study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a related structure, used DFT to obtain a stable conformer and analyze its electronic structure and vibrational wavenumbers, demonstrating the utility of these methods. nih.gov These theoretical characterizations provide a deep understanding of the molecule's inherent chemical nature, which underpins its interactions with biological systems.
Potential Applications and Future Research Directions
Exploration of N-Phenyl-1H-indole-2-carboxamide Derivatives in Advanced Materials Science
The inherent photophysical properties of the indole (B1671886) nucleus make its derivatives, including this compound, attractive candidates for applications in materials science. The indole scaffold is known for its fluorescence, and researchers are exploring how modifications to the core structure can tune these properties for specific functions.
Indole derivatives are being investigated as potential fluorescent probes and sensors. mdpi.com Their fluorescence emission can be sensitive to the surrounding environment, making them suitable for detecting changes in polarity, pH, or the presence of specific analytes. mdpi.comsioc-journal.cn The design of these molecules often follows a donor-π-acceptor (D-π-A) architecture, which can lead to desirable properties like positive solvatochromism (a shift in emission wavelength with solvent polarity). mdpi.com
The photophysics of indole derivatives can be complex and are highly dependent on the molecular structure and environment. nih.gov Research in this area combines spectroscopic analysis with quantum chemical calculations to understand the excited state dynamics and deactivation mechanisms. nih.gov This fundamental understanding is crucial for designing molecules with specific optical properties, such as long-wavelength emission, which is beneficial for biological imaging to reduce background interference. researchgate.net The synthesis of indole-based oligomers and polymers that are both fluorescent and conjugated is another area of interest, with potential applications in biosensing and imaging. mdpi.com
Table 1: Photophysical Properties of Selected Indole Derivatives
| Compound Class | Key Feature | Potential Application |
| Donor-π-Acceptor Indoles | Solvatochromism | Chemical Sensors |
| Indole-Arylphosphines | Long-Wavelength Emission | Bioimaging Probes |
| Conjugated Indole Oligomers | Tunable Fluorescence | Biosensors |
| Indole Benzulfonamides | Environment-sensitive Emission | Material Science Probes |
Development of this compound as Chemical Probes for Biological Systems
The development of this compound derivatives as chemical probes is a burgeoning field of research, aimed at creating tools to visualize and study complex biological processes. These probes are designed to interact with specific biomolecules or cellular environments and report back through a measurable signal, typically fluorescence.
A significant strategy involves incorporating photoactivatable functionalities into the indole-2-carboxamide scaffold. nih.gov For instance, photophores like benzophenone (B1666685) and phenyl azide (B81097) can be introduced into the molecular structure. nih.gov These modified compounds can bind to a biological target, and upon irradiation with light, form a covalent bond. This technique, known as photoaffinity labeling, is invaluable for identifying and mapping the binding sites of ligands on their target proteins, such as the cannabinoid CB1 receptor. nih.gov
Furthermore, indole-based fluorescent probes are being designed for the specific detection of biologically important species. Derivatives have been developed to detect S-nitrosylation in mitochondria, a key process in cellular signaling. researchgate.net These probes can offer significant fluorescence enhancement upon reacting with their target, allowing for real-time imaging in living cells. The functionalization of the indole ring is key to targeting specific cellular compartments, like the mitochondria, and achieving the desired sensing capabilities. researchgate.net The versatility of the indole structure allows for its use in creating probes for various analytes, including metal cations and pH changes. mdpi.comsioc-journal.cn
Strategies for Overcoming Research Challenges in Indole-2-carboxamide Development
Despite the promise of the indole-2-carboxamide scaffold, its development is not without challenges. Key hurdles include issues with physicochemical properties like solubility, metabolic instability, and the complexities of synthesis.
In the context of drug development, particularly for diseases like Chagas disease, indole-2-carboxamide derivatives have faced difficulties in achieving sufficient in vivo exposure due to poor solubility and metabolic instability. acs.org Strategies to overcome these issues include chemical modifications to the core structure. For example, N-methylation of the amide and indole nitrogen has been shown to improve the solubility profile of certain derivatives while maintaining biological activity. acs.org However, other modifications, such as changing the linker between the indole core and other parts of the molecule, can lead to a complete loss of potency, highlighting the sensitive structure-activity relationship. acs.org
Metabolic liability is another significant challenge. Certain positions on the indole ring can be susceptible to metabolic oxidation, leading to rapid clearance from the body. nih.gov A common strategy to address this is to block these metabolic "hotspots" by introducing stable chemical groups. The synthesis of complex, polycyclic indole structures, which may offer improved properties, presents its own set of challenges, requiring the development of novel synthetic methodologies. rsc.orgresearchgate.net Researchers are actively exploring new catalytic systems and reaction pathways to access diverse and complex indole-based molecules more efficiently. researchgate.net
Identification and Validation of Novel Biological Targets for the Indole-2-carboxamide Scaffold
A major driving force in indole-2-carboxamide research is the identification and validation of new biological targets for therapeutic intervention. The scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.
Extensive research has identified several key targets for this class of compounds. In the field of infectious diseases, the mycobacterial membrane protein large 3 (MmpL3) has been validated as the target for indole-2-carboxamide derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgresearchgate.netnih.gov For protozoan infections, compounds are being optimized against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org
In cancer research, indole-2-carboxamides have been identified as multi-target agents, showing inhibitory activity against several key proteins involved in cancer progression. nih.gov These include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as intracellular kinases such as BRAFV600E and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.comresearchgate.net
Furthermore, the indole-2-carboxamide scaffold has been instrumental in developing modulators for ion channels and G-protein coupled receptors. Specific derivatives have been identified as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammation. mdpi.com Others have been developed as allosteric modulators of the cannabinoid CB1 and CB2 receptors, which are involved in a multitude of physiological processes. nih.govrsc.org The continued screening of indole-2-carboxamide libraries against diverse biological targets is expected to yield new therapeutic leads for a variety of diseases. researchgate.net
Table 2: Identified Biological Targets for the Indole-2-carboxamide Scaffold
| Target Class | Specific Target(s) | Associated Disease/Field |
| Receptors | Cannabinoid Receptors (CB1, CB2) | Neurological Disorders, Inflammation |
| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain, Inflammation |
| Enzymes (Kinases) | EGFR, VEGFR-2, BRAFV600E, CDK2 | Cancer |
| Transporters | Mycobacterial Membrane Protein Large 3 (MmpL3) | Tuberculosis |
| Parasite Targets | Trypanosoma cruzi | Chagas Disease |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-Phenyl-1H-indole-2-carboxamide derivatives, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. For example, coupling 1H-indole-2-carboxylic acid with substituted anilines at 0–5°C over 12–24 hours achieves moderate yields (30–50%). Purification via column chromatography with hexane:ethyl acetate (9:3) and monitoring by TLC are critical . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and using anhydrous conditions improve yields.
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound derivatives?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl signals (δ ~160–165 ppm) in DMSO-d6 or CDCl3 .
- Mass spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.1027 for the parent compound) .
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C=O bond length ~1.22 Å) to validate planar indole-carboxamide geometry .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, benzophenone substitution) influence the lipid-lowering activity of this compound derivatives?
- Methodological Answer : Introduce substituents at the indole C-5 or phenyl ring to assess structure-activity relationships (SAR). For instance:
- 5-Fluoro substitution enhances activity in Triton WR-1339-induced hyperlipidemic rat models (e.g., 40% reduction in triglycerides vs. control) .
- Benzoylphenyl groups improve binding to lipid metabolism targets (e.g., HPLG inhibition) via hydrophobic interactions .
- Use ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05) and validate statistical significance .
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Analyze single-crystal X-ray structures to identify key intermolecular interactions (e.g., hydrogen bonding between carboxamide NH and receptor residues). For example:
- A study showed that planar indole-carboxamide conformation (torsion angle < 10°) enhances binding to cannabinoid receptors, while non-planar analogs lose activity .
- Compare crystallographic data with molecular docking simulations (e.g., AutoDock Vina) to reconcile discrepancies in IC50 values across studies .
Q. What methodologies are effective for designing photoactivatable this compound probes to study target engagement in live cells?
- Methodological Answer : Introduce photo-crosslinking groups (e.g., azide, diazirine) at the indole C-3 or phenyl para-position:
- Synthetic route : React 3-hydroxymethyl-indole intermediates with DPPA (diphenylphosphoryl azide) to install azide groups, followed by CuAAC "click" chemistry for bioconjugation .
- Validation : Use fluorescence quenching assays and confocal microscopy to confirm target-specific labeling (e.g., in HEK293 cells expressing GPCRs) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the antioxidant vs. pro-oxidant effects of this compound derivatives?
- Methodological Answer :
- Dose-response studies : Test compounds at 1–100 μM in DPPH/ABTS assays. For example, electron-donating groups (e.g., -OCH3) may show antioxidant EC50 < 20 μM, while electron-withdrawing groups (e.g., -NO2) induce pro-oxidant effects at >50 μM .
- Mechanistic studies : Perform ROS (reactive oxygen species) detection via flow cytometry with H2DCFDA staining to differentiate context-dependent effects .
Experimental Design Considerations
Q. What in vitro and in vivo models are optimal for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations via nonlinear regression (GraphPad Prism). Include EGFR kinase inhibition assays (IC50 < 1 μM for potent derivatives) .
- In vivo : Administer compounds (10–50 mg/kg/day, IP) in xenograft mouse models. Monitor tumor volume reduction (>50% vs. control) and toxicity via ALT/AST levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
